Methyl 3-nonenoate

概要

説明

Methyl (xi)-3-nonenoate is a fatty acid methyl ester.

作用機序

Target of Action

Methyl 3-Nonenoate is a type of fatty acid methyl ester It is known that fatty acid methyl esters can interact with various proteins and enzymes in the body, influencing their function .

Mode of Action

As a fatty acid methyl ester, it is likely that it interacts with its targets by binding to them, causing conformational changes that can affect the target’s function .

Biochemical Pathways

Fatty acid methyl esters, in general, can be involved in various biochemical pathways, including lipid metabolism and signal transduction .

Result of Action

It is known that fatty acid methyl esters can influence the function of various proteins and enzymes, which can have downstream effects on cellular processes .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

生化学分析

Biochemical Properties

Methyl 3-nonenoate is a fatty acid methyl ester . Fatty acid methyl esters are compounds containing a fatty acid that is esterified with a methyl group . They have the general structure RC(=O)OR’, where R=fatty aliphatic tail or organyl group and R’=methyl group

Cellular Effects

It is known to have a taste at 3-6ppm , suggesting it may interact with taste receptors on the cellular level

Molecular Mechanism

It is likely to exert its effects at the molecular level through interactions with various biomolecules due to its fatty acid methyl ester structure

Metabolic Pathways

This compound, as a fatty acid methyl ester, is likely involved in lipid metabolism

科学的研究の応用

Chemical Properties and Structure

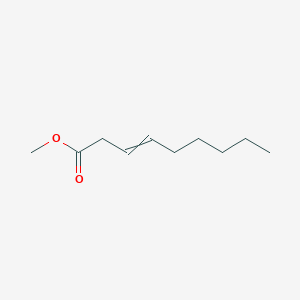

- Molecular Formula : C₉H₁₈O₂

- Structure : Contains a double bond between the third and fourth carbon atoms in the nonene chain.

- Odor Profile : Characterized by a fruity, green, pear-like aroma, making it valuable in the flavor and fragrance industry.

Organic Synthesis

Methyl 3-nonenoate serves as a starting material for synthesizing more complex molecules. It can undergo various reactions:

- Oxidation : Forms nonenoic acid or nonenal.

- Reduction : Produces methyl nonanoate or nonanol.

- Substitution : Participates in nucleophilic substitution reactions, allowing for diverse functional group modifications.

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties : Effective against various microbial strains, potentially disrupting cell membranes or inhibiting essential enzymes critical for microbial survival.

- Antifungal Activity : Demonstrated potential in inhibiting fungal growth, making it a candidate for agricultural applications.

Flavor and Fragrance Industry

Due to its pleasant aroma, this compound is widely used in the formulation of flavors and fragrances. It contributes to the sensory profiles of various food products and perfumes.

Therapeutic Applications

Ongoing research explores its potential therapeutic applications in drug development, particularly concerning its interactions within biological systems related to lipid metabolism and cell signaling pathways.

Case Study 1: Antimicrobial Efficacy

A study investigated the antimicrobial properties of this compound against common pathogens. Results showed significant inhibition of bacterial growth, suggesting its potential use as a natural preservative in food products.

Case Study 2: Flavor Profile Analysis

Research focused on the role of this compound in fruit flavor profiles demonstrated its contribution to the sensory characteristics of melon, apple, and pear flavors. Advanced chromatographic techniques were employed to analyze its interactions with olfactory receptors.

Safety and Environmental Impact

This compound has undergone safety assessments evaluating its genotoxicity, reproductive toxicity, and skin sensitization potential. Current data indicate that it does not present significant health risks at typical exposure levels used in industry .

| Property | Value |

|---|---|

| Genotoxicity | Not expected to be genotoxic |

| Reproductive Toxicity | Below Threshold of Toxicological Concern (TTC) |

| Skin Sensitization | Below Dermal Sensitization Threshold (DST) |

特性

CAS番号 |

13481-87-3 |

|---|---|

分子式 |

C10H18O2 |

分子量 |

170.25 g/mol |

IUPAC名 |

methyl (Z)-non-3-enoate |

InChI |

InChI=1S/C10H18O2/c1-3-4-5-6-7-8-9-10(11)12-2/h7-8H,3-6,9H2,1-2H3/b8-7- |

InChIキー |

MTDCXFZGUVZRSQ-FPLPWBNLSA-N |

SMILES |

CCCCCC=CCC(=O)OC |

異性体SMILES |

CCCCC/C=C\CC(=O)OC |

正規SMILES |

CCCCCC=CCC(=O)OC |

沸点 |

90.00 °C. @ 18.00 mm Hg |

密度 |

0.880-0.900 (20°) |

Key on ui other cas no. |

13481-87-3 |

物理的記述 |

Liquid clear, colourless liquid |

溶解性 |

insoluble in water |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary focus of the research paper on Methyl 3-nonenoate?

A1: The research paper primarily focuses on evaluating the safety of this compound as a fragrance ingredient. [] It likely examines various toxicological data and exposure scenarios to determine its safety profile for its intended use in fragrances.

Q2: Does the paper provide information on the analytical methods used to characterize this compound?

A2: While the abstract doesn't specify the analytical methods used, it can be assumed that the research likely employed standard analytical techniques to characterize this compound. [] This might include techniques like Gas Chromatography-Mass Spectrometry (GC-MS) for identification and quantification, as well as other methods to determine purity and composition.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。